Non-5-YN-2-OL

Description

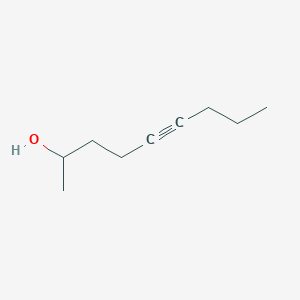

Non-5-YN-2-OL (hypothetical IUPAC name: this compound) is a theoretical aliphatic compound featuring a nine-carbon chain with a terminal alkyne group at the fifth carbon and a hydroxyl group at the second carbon. Its molecular formula is inferred as C₉H₁₆O, with a molecular weight of approximately 140.23 g/mol. The alkyne moiety in this compound likely enhances its reactivity compared to saturated alcohols, positioning it as a candidate for organic synthesis or niche industrial applications .

Properties

CAS No. |

88723-04-0 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

non-5-yn-2-ol |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-4,7-8H2,1-2H3 |

InChI Key |

HWQBVWDKJHXHBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CCCC(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-5-YN-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-bromo-5-chloropentane with sodium acetylide in a solvent such as tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound. The reaction conditions typically involve refluxing the mixture at elevated temperatures for several hours.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The starting materials, such as 1-bromo-5-chloropentane and sodium acetylide, are fed into the reactor, and the product is continuously collected. This method is advantageous for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Non-5-YN-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

Oxidation: The major products include aldehydes and ketones.

Reduction: The major products include alkenes and alkanes.

Substitution: The major products include halogenated compounds and amines.

Scientific Research Applications

Non-5-YN-2-OL has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It can be used as a probe to study enzyme-catalyzed reactions involving alkynes.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Non-5-YN-2-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity. The triple bond can participate in addition reactions, where other molecules add across the triple bond. These interactions can affect the compound’s biological activity and its role in chemical reactions.

Comparison with Similar Compounds

Non-5-YN-2-OL vs. 2-Nonanol (C₉H₂₀O)

2-Nonanol (CAS 628-99-9) is a saturated secondary alcohol with a hydroxyl group at the second carbon. Key differences include:

- Functional Groups: 2-Nonanol lacks the alkyne group present in this compound, resulting in lower reactivity.

- Physical Properties: Boiling Point: ~210–215°C (2-Nonanol) vs. estimated lower for this compound due to reduced molecular weight and alkyne-induced strain . Solubility: 2-Nonanol’s hydrophobicity (logP ~3.5) may exceed that of this compound, as the alkyne could marginally increase polarity.

- Applications: 2-Nonanol is used as a solvent and fragrance intermediate, whereas this compound’s alkyne group may make it suitable for click chemistry or polymer synthesis .

This compound vs. Oct-2-ynal (C₈H₁₂O)

Oct-2-ynal (CAS 1846-68-0) is an α,β-unsaturated aldehyde with a triple bond at the second position. Key contrasts:

- Functional Groups: Oct-2-ynal has an aldehyde group versus a hydroxyl group in this compound, leading to divergent reactivity (e.g., nucleophilic additions vs. oxidation reactions).

- Safety Profile: Oct-2-ynal requires stringent handling (e.g., skin/eye irritation risks) due to its electrophilic aldehyde group, whereas this compound’s hazards may center on alkyne-related flammability .

- Thermodynamics: Oct-2-ynal’s lower molecular weight (124.18 g/mol) and shorter chain result in a boiling point ~150–160°C (estimated), below this compound’s predicted range .

Comparative Data Table

Research Findings and Limitations

- Structural analogs like 2-Nonanol may exhibit mild antioxidant activity due to hydroxyl groups, but the alkyne in this compound could alter this profile .

- Data Gaps: Experimental spectra (NMR, IR) and thermodynamic parameters for this compound are absent in the provided sources, necessitating further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.